An In-depth Technical Guide to 3-Fluoro-3-methylbutan-2-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Fluoro-3-methylbutan-2-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-3-methylbutan-2-one, a monofluorinated aliphatic ketone, represents a class of molecules with growing significance in medicinal and agrochemical research. The strategic incorporation of a fluorine atom at a tertiary carbon center alpha to a carbonyl group can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, predicted physical properties, and plausible synthetic routes for 3-Fluoro-3-methylbutan-2-one, offering valuable insights for its potential application in drug discovery and development.
The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, making fluorinated organic compounds highly sought-after in the development of novel therapeutics and agrochemicals. α-Fluoroketones, in particular, are versatile building blocks and have been identified as key pharmacophores in various biologically active molecules.[1] This document serves as a technical resource for researchers interested in the synthesis and utilization of this specific tertiary α-fluoroketone.
Chemical Structure and Identifiers
3-Fluoro-3-methylbutan-2-one possesses a simple yet structurally significant arrangement. A fluorine atom is situated on a tertiary carbon, which is directly adjacent to a carbonyl group. This α-fluoroketone motif is known to influence the reactivity of the carbonyl group and adjacent C-H bonds.
Molecular Formula: C₅H₉FO
Molecular Weight: 104.12 g/mol
CAS Number: 15344-28-2[2]
2D Structure:
Canonical SMILES: CC(=O)C(C)(C)F
Predicted Physical and Chemical Properties
| Property | Predicted Value / Information |
| Appearance | Colorless liquid. |
| Boiling Point | Estimated to be in the range of 90-110 °C. This is based on the boiling point of the parent ketone, 3-methyl-2-butanone (94-95 °C), with an expected slight increase due to the introduction of the more polar C-F bond. |
| Density | Estimated to be slightly higher than the parent ketone (0.805 g/mL for 3-methyl-2-butanone), likely in the range of 0.9-1.0 g/mL, due to the higher atomic mass of fluorine compared to hydrogen. |
| Solubility | Expected to be soluble in common organic solvents such as diethyl ether, dichloromethane, and acetone. Its solubility in water is likely to be limited, similar to other small ketones. |
| Reactivity | The presence of the electron-withdrawing fluorine atom is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The acidity of the α-protons on the methyl group is also likely to be slightly increased. The tertiary C-F bond is generally stable but can be subject to nucleophilic substitution under certain conditions. |
| Hazard Classification | According to available information, 3-Fluoro-3-methylbutan-2-one is classified as a flammable liquid (Category 3). It is also classified for acute toxicity (oral, dermal, and inhalation; Category 4), skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3).[2] Appropriate safety precautions should be taken when handling this compound. |
Proposed Synthetic Methodologies
The synthesis of α-fluoroketones can be broadly approached through two main strategies: electrophilic fluorination of a ketone or its enol/enolate equivalent, and nucleophilic fluorination. For a tertiary α-fluoroketone like 3-Fluoro-3-methylbutan-2-one, both approaches are theoretically viable.
Method 1: Electrophilic Fluorination of 3-Methyl-2-butanone
This is a direct approach where the parent ketone, 3-methyl-2-butanone, is treated with an electrophilic fluorinating agent. The mechanism involves the formation of an enol or enolate intermediate which then attacks the electrophilic fluorine source.
Plausible Reaction Scheme:
Key Reagents and Rationale:
-
Substrate: 3-Methyl-2-butanone (CAS: 563-80-4). This is a readily available and inexpensive starting material.
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are common choices for electrophilic fluorination.[3] Selectfluor® is often preferred due to its crystalline nature, ease of handling, and relatively high reactivity.[4][5]
-
Solvent: Acetonitrile is a common solvent for reactions involving Selectfluor®.[3][4]
-
Catalyst/Promoter: The reaction can be promoted by a protic source or a Lewis acid to facilitate enol formation. However, some electrophilic fluorinations can proceed without a catalyst.
Detailed Experimental Protocol (Proposed):
-
To a solution of 3-methyl-2-butanone (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Selectfluor® (1.1 eq.).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford 3-Fluoro-3-methylbutan-2-one.
Caption: Electrophilic fluorination workflow.
Method 2: Nucleophilic Deoxyfluorination of 3-Hydroxy-3-methylbutan-2-one
An alternative strategy involves the nucleophilic substitution of a hydroxyl group with fluoride. This requires the synthesis of the corresponding α-hydroxyketone, 3-hydroxy-3-methylbutan-2-one.
Plausible Reaction Scheme:
Key Reagents and Rationale:
-
Substrate: 3-Hydroxy-3-methylbutan-2-one (CAS: 115-22-0). This precursor can be synthesized from 3-methyl-2-butanone via α-hydroxylation.
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are common reagents for deoxyfluorination.[6] Deoxo-Fluor® is often favored due to its greater thermal stability compared to DAST.[6]
-
Solvent: Anhydrous dichloromethane or other non-protic solvents are typically used.
Detailed Experimental Protocol (Proposed):
-
Dissolve 3-hydroxy-3-methylbutan-2-one (1.0 eq.) in anhydrous dichloromethane (0.1 M) in a flask under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor® (1.2 eq.) to the cooled solution via a syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to yield 3-Fluoro-3-methylbutan-2-one.
Caption: Nucleophilic deoxyfluorination workflow.
Expected Spectroscopic Characterization
The following are predictions for the key spectroscopic features of 3-Fluoro-3-methylbutan-2-one, based on general principles and data from similar structures.
¹H NMR Spectroscopy
-
Methyl protons (CH₃-C=O): A singlet is expected for the three protons of the acetyl group. Due to the electron-withdrawing effect of the adjacent fluorinated quaternary center, this peak would likely appear slightly downfield compared to the corresponding peak in 3-methyl-2-butanone.
-
Methyl protons (C(F)(CH₃)₂): The six protons of the two methyl groups attached to the fluorine-bearing carbon are expected to appear as a doublet due to coupling with the fluorine atom (²J-F coupling).
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): The carbonyl carbon resonance is expected to be in the typical range for ketones (around 200-215 ppm).
-
Fluorine-bearing Carbon (C-F): This quaternary carbon will appear as a doublet due to one-bond coupling with the fluorine atom (¹J-F), which is typically a large coupling constant.
-
Methyl Carbons (C(F)(CH₃)₂): These two equivalent methyl carbons will appear as a doublet due to two-bond coupling with the fluorine atom (²J-F).
-
Acetyl Methyl Carbon (CH₃-C=O): This carbon will appear as a singlet in the upfield region.
¹⁹F NMR Spectroscopy
A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a tertiary alkyl fluoride. The signal will likely be a septet due to coupling with the six equivalent protons of the adjacent methyl groups (³J-H coupling).
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band is expected in the region of 1715-1740 cm⁻¹. The presence of the electronegative fluorine atom alpha to the carbonyl may shift this band to a slightly higher wavenumber compared to the non-fluorinated analog.
-
C-F Stretch: A strong absorption band is expected in the range of 1000-1200 cm⁻¹, characteristic of a C-F single bond.
-
C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (104.12).
-
Fragmentation: Common fragmentation pathways for ketones include alpha-cleavage. Loss of a methyl radical (•CH₃) would result in a fragment at m/z 89. Loss of an acetyl radical (•COCH₃) would lead to a fragment at m/z 61.
Applications and Research Interest
α-Fluoroketones are valuable intermediates in organic synthesis and have been incorporated into a variety of biologically active molecules. Their utility stems from several key features:
-
Covalent Modification: The activated carbonyl group, in conjunction with the adjacent C-F bond, can act as a handle for covalent modification of biological targets, particularly cysteine residues in proteins.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and its introduction can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Control: The steric and electronic properties of the fluorine atom can influence the conformational preferences of a molecule, which can be crucial for optimizing its binding to a biological target.
3-Fluoro-3-methylbutan-2-one, as a simple tertiary α-fluoroketone, could serve as a valuable building block for the synthesis of more complex fluorinated molecules for evaluation in drug discovery programs. Its synthesis and reactivity studies would contribute to a better understanding of the properties and potential of this important class of organofluorine compounds.
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